molecular formula C25H19ClN2O6S B300581 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Número de catálogo B300581
Peso molecular: 510.9 g/mol
Clave InChI: JGMOAZKVEXVYNB-NHDPSOOVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. COTI-2 is a novel compound that has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for the development of new cancer therapeutics.

Mecanismo De Acción

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by inhibiting the mutant p53 protein, which is found in a large percentage of cancer cells. Mutant p53 is known to play a key role in the development and progression of cancer, and its inhibition has been shown to be an effective strategy for cancer therapy. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid binds to the mutant p53 protein and prevents it from interacting with other proteins that are necessary for cancer cell survival.
Biochemical and physiological effects:
4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has also been shown to inhibit cancer cell migration and invasion, which are key processes in cancer metastasis. Additionally, 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to sensitize cancer cells to other cancer therapies, such as radiation and chemotherapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity for mutant p53, which makes it a potentially safer and more effective cancer therapeutic compared to other drugs that target wild-type p53. However, one of the limitations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its low solubility, which can make it difficult to administer in vivo. Additionally, the in vivo efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has not yet been fully established, and further studies are needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several potential future directions for the development of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid as a cancer therapeutic. One potential direction is the development of new formulations of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid that improve its solubility and bioavailability. Another potential direction is the combination of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid with other cancer therapies to improve its efficacy. Additionally, further studies are needed to determine the safety and efficacy of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid in humans, and clinical trials are needed to evaluate its potential as a cancer therapeutic.

Métodos De Síntesis

The synthesis of 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a complex process that involves several chemical reactions. The starting material for the synthesis is 2-furylboronic acid, which is reacted with 4-chloro-3-nitrobenzoic acid in the presence of a palladium catalyst to form the corresponding arylboronic acid. The arylboronic acid is then reacted with 5-bromo-2-chloromethyl-3-(2,4-dioxothiazolidin-5-ylidene)propanoic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-(2-(3,4-dimethylanilino)-2-oxoethyl)-2,4-dioxo-1,3-thiazolidine to form 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid.

Aplicaciones Científicas De Investigación

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied in preclinical models of cancer, and its potential as a cancer therapeutic has been demonstrated in several studies. 4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, prostate cancer, and ovarian cancer. The compound has also been shown to be effective against cancer cells that are resistant to conventional chemotherapy.

Propiedades

Nombre del producto

4-Chloro-3-[5-({3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Fórmula molecular

C25H19ClN2O6S

Peso molecular

510.9 g/mol

Nombre IUPAC

4-chloro-3-[5-[(Z)-[3-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H19ClN2O6S/c1-13-3-5-16(9-14(13)2)27-22(29)12-28-23(30)21(35-25(28)33)11-17-6-8-20(34-17)18-10-15(24(31)32)4-7-19(18)26/h3-11H,12H2,1-2H3,(H,27,29)(H,31,32)/b21-11-

Clave InChI

JGMOAZKVEXVYNB-NHDPSOOVSA-N

SMILES isomérico

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/SC2=O)C

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

SMILES canónico

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)SC2=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.